
N'-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea is a synthetic organic compound characterized by the presence of dichlorophenyl, hydroxymethyl, and methylurea functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea typically involves the reaction of 3,4-dichloroaniline with formaldehyde and methyl isocyanate. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol to dissolve the reactants.
Catalyst: Acidic or basic catalysts to accelerate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:
Large-scale reactors: To handle bulk quantities of reactants.
Automated control systems: To maintain optimal reaction conditions.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, or alkoxides.
Major Products Formed
Oxidation products: Formyl or carboxyl derivatives.
Reduction products: Amines.
Substitution products: Compounds with different functional groups replacing the chlorine atoms.
科学研究应用
N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea has various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a potential inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or chemical processes.
作用机制
The mechanism by which N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Affecting signaling pathways involved in cell growth, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
- N’-(3,4-Dichlorophenyl)-N-methylurea
- N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)urea
- N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-ethylurea
Uniqueness
N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles.
属性
CAS 编号 |
76409-94-4 |
|---|---|
分子式 |
C9H10Cl2N2O2 |
分子量 |
249.09 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)-1-(hydroxymethyl)-1-methylurea |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-13(5-14)9(15)12-6-2-3-7(10)8(11)4-6/h2-4,14H,5H2,1H3,(H,12,15) |
InChI 键 |
WPFGOONORLKKLK-UHFFFAOYSA-N |
规范 SMILES |
CN(CO)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


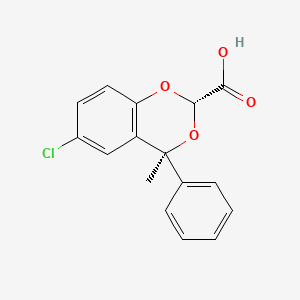
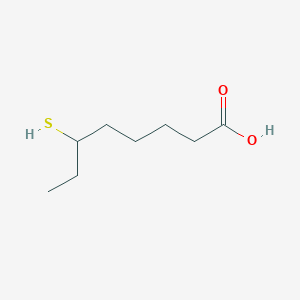

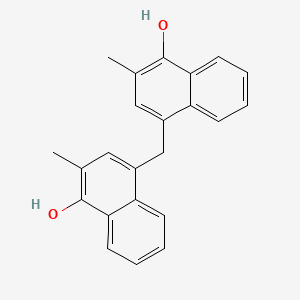
![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)

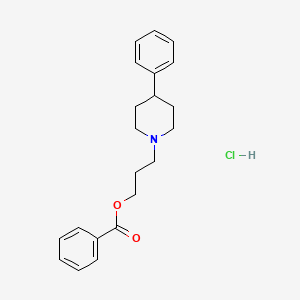

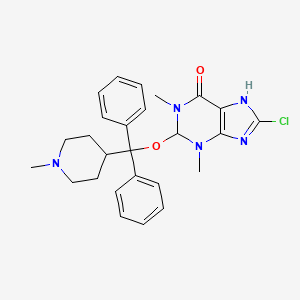


![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
